(1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile
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Overview
Description
(1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a chloromethyl group, a methylsulfonyl group, and a carbonitrile group attached to a cyclopropane ring. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a suitable alkene with a chloromethylating agent in the presence of a catalyst to form the chloromethyl group. Subsequent sulfonylation and nitrile formation steps are carried out under controlled conditions to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as enantioselective catalysis and high-performance liquid chromatography (HPLC) for purification. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfides.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, often catalyzed by acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Cyclopropane Ring Opening: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation of the methylsulfonyl group forms sulfoxides or sulfones.
Scientific Research Applications
(1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving cyclopropane-containing molecules.
Industry: It is employed in the production of specialty chemicals and materials, benefiting from its reactivity and functional group versatility.
Mechanism of Action
The mechanism by which (1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl and carbonitrile groups contribute to the compound’s overall reactivity and binding affinity, influencing its biological activity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile: The enantiomer of the compound, differing in stereochemistry.
Cyclopropane-1-carbonitrile: Lacks the chloromethyl and methylsulfonyl groups, resulting in different reactivity and applications.
1-(Chloromethyl)cyclopropane: Lacks the methylsulfonyl and carbonitrile groups, affecting its chemical properties and uses.
Uniqueness
(1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile is unique due to its combination of functional groups and stereochemistry. This combination imparts distinct reactivity and binding properties, making it valuable for specific applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its versatility and potential for innovation.
Properties
IUPAC Name |
(1S,2R)-1-(chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c1-11(9,10)5-2-6(5,3-7)4-8/h5H,2-3H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWLZDDZJBJRY-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC1(CCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1C[C@]1(CCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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